4,5-Bis(2-nitrophenyl)-1,3-dioxolane
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Overview
Description
4,5-Bis(2-nitrophenyl)-1,3-dioxolane is an organic compound characterized by the presence of two nitrophenyl groups attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(2-nitrophenyl)-1,3-dioxolane typically involves the reaction of 2-nitrobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or benzene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(2-nitrophenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro groups.
Oxidation: The compound can undergo oxidation reactions, although the nitro groups are already in a highly oxidized state.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 4,5-Bis(2-aminophenyl)-1,3-dioxolane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Potential formation of over-oxidized products or cleavage of the dioxolane ring.
Scientific Research Applications
4,5-Bis(2-nitrophenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,5-Bis(2-nitrophenyl)-1,3-dioxolane depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with biomolecules, potentially leading to therapeutic effects or toxicity.
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(benzyloxy)-2-nitrophenyl]acetonitrile: Another compound with nitrophenyl groups, but with different substituents and applications.
2,3-Disubstituted indoles: Compounds with similar aromatic substitution patterns but different core structures and reactivity.
Properties
CAS No. |
62635-30-7 |
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Molecular Formula |
C15H12N2O6 |
Molecular Weight |
316.26 g/mol |
IUPAC Name |
4,5-bis(2-nitrophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C15H12N2O6/c18-16(19)12-7-3-1-5-10(12)14-15(23-9-22-14)11-6-2-4-8-13(11)17(20)21/h1-8,14-15H,9H2 |
InChI Key |
FBPCRJSCDZRGOV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC(C(O1)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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